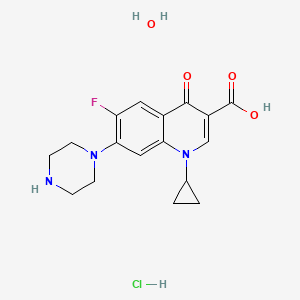

Ciprofloxacin hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ciprofloxacin hydrochloride monohydrate spectroscopic data

Spectroscopic Techniques for Ciprofloxacin Analysis

| Technique | Core Application / Measured Parameter | Key Experimental Details | Representative Data / Findings |

|---|---|---|---|

| Terahertz Pulsed Spectroscopy (TPS) | Identification of API in solid state; detection of crystal lattice vibrations [1] [2] | Transmission mode; 120-2 cm⁻¹ range; 1.5 cm⁻¹ resolution; pellets with polyethylene [1] [2] | Characteristic absorption spectra for Ciprofloxacin HCl monohydrate; peaks at 46 cm⁻¹ and 60 cm⁻¹ [1] [2] |

| Terahertz Pulsed Imaging (TPI) | Non-destructive analysis of coating thickness & density distribution in tablets [1] [2] | Reflection mode; point-to-point scan (100 μm step size); ~30 min/tablet [1] [2] | 2D maps of coating thickness and internal density; identifies manufacturing process variations [1] [2] |

| FTIR (DRIFTS) | Quantitative analysis in bulk drug and tablet dosage forms [3] | DRIFT sampling; dilution in dry KBr; measurement of carbonyl peak area at ~1709 cm⁻¹ [3] | Linear range: 0.3-1.5% w/w; correlation coefficient: 0.998; recovery: 98.76 ± 0.27% [3] |

| UV-VIS Spectrophotometry | Quantification via charge-transfer complex formation [4] | Reaction with sodium nitroprusside & NH₂OH in alkaline medium; measure absorbance at 440 nm [4] | Linear range: 50-250 μg/mL; molar absorptivity: 364.48 L/mol·cm; LOD: ~9.2 μg/mL [4] |

| Solid-State NMR (¹³C CP-MAS) | Differentiation between zwitterion, cationic, and anionic solid forms [5] | Cross-polarization, magic-angle spinning at 10 kHz; referenced to glycine carbonyl (176.03 ppm) [5] | Pronounced chemical shifts in carbonyl and aromatic regions differentiate protonation states [5] |

Experimental Protocols

Here are detailed methodologies for two key spectroscopic techniques applicable to Ciprofloxacin Hydrochloride Monohydrate.

Protocol 1: UV-VIS Determination via Charge-Transfer Complex [4]

This method provides a straightforward and sensitive approach for quantifying ciprofloxacin in pharmaceutical preparations.

- Reagents: Sodium nitroprusside (SNP, 0.4% w/v), Hydroxylamine hydrochloride (NH₂OH, 0.4% w/v), Sodium carbonate (Na₂CO₃, 8% w/v), and a standard Ciprofloxacin HCl solution (1000 μg/mL).

- Procedure:

- Transfer aliquots of standard drug solution (50-250 μg) into a series of 10 mL volumetric flasks.

- To each flask, add 1.0 mL of SNP solution, 1.0 mL of NH₂OH solution, and 0.8 mL of Na₂CO₃ solution.

- Shake the mixtures and let them stand at room temperature (26 ± 2°C) for 5 minutes for color development.

- Dilute to volume with distilled water and mix well.

- Measure the absorbance of the resulting yellow complex at 440 nm against a prepared reagent blank.

- Method Validation: The method was validated showing a linear range of 50-250 μg/mL, with a correlation coefficient (r²) of 0.997. Precision (C.V.%) was excellent, ranging from 0.09% to 0.68% [4].

Protocol 2: Quantitative Analysis Using DRIFTS [3]

This method is suitable for the direct analysis of solid samples and is considered eco-friendly.

- Sample Preparation:

- Prepare solid-state samples by geometrically diluting the drug substance in dry potassium bromide (KBr).

- The recommended concentration range for ciprofloxacin is 0.3% to 1.5% w/w.

- Instrumentation & Data Acquisition:

- Use an FTIR spectrophotometer equipped with a Diffuse Reflectance (DRIFT) sampling accessory.

- Acquire spectra in the diffuse reflectance mode.

- For quantification, measure the peak area of the carbonyl (C=O) stretch centered at approximately 1709 cm⁻¹.

- Method Validation: The calibration curve plotted for the carbonyl peak area was linear in the specified range with a correlation coefficient of 0.998. The method demonstrated high precision and a percent recovery of 98.76 ± 0.27 in commercial tablets [3].

Experimental Workflow and Molecular Interactions

To better understand the experimental process and underlying chemistry, the following diagrams outline the general workflow for characterization and key molecular interactions.

Experimental workflow for characterizing Ciprofloxacin HCl monohydrate using multiple spectroscopic techniques.

Key molecular interactions of Ciprofloxacin HCl that generate measurable spectroscopic signals.

Important Technical Notes

- Protonation States Matter: Ciprofloxacin can exist as a cationic form (HCl salt), a zwitterion, or an anionic form, depending on pH. Each form has distinct spectral fingerprints in FTIR and solid-state NMR, which is critical for correct interpretation [5].

- TPI for Product Quality: Terahertz Pulsed Imaging is uniquely powerful as a non-destructive tool for visualizing and quantifying intra-tablet coating uniformity and density distribution, directly reflecting differences in manufacturing processes [1] [2].

References

- 1. Coating and Density Distribution Analysis of Commercial Ciprofloxacin ... [link.springer.com]

- 2. Coating and Density Distribution Analysis of Commercial ... [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) A Validated Method for the Quantitation of Ciprofloxacin ... [academia.edu]

- 4. Spectrophotometric Method for the Determination of ... [mdpi.com]

- 5. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms) [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin hydrochloride monohydrate thermal analysis

Core Thermal Characteristics & Analytical Data

The table below summarizes key thermal properties and interactions of Ciprofloxacin Hydrochloride from experimental studies:

| Analysis Method | Observed Thermal Events | Experimental Conditions/Context | Key Findings & Implications |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Two endothermic peaks: fusion followed by decomposition [1]. | Analysis of pure CPH substance [1]. | Indates a multi-stage thermal decomposition process. |

| Altered thermal profiles in physical mixtures with polymers [2]. | Pre-formulation studies with PLGA polymer [2]. | Suggests physical interaction between CPH and polymer at high temperatures. | |

| Changes in DSC curves after UVA irradiation [3]. | Photodegradation studies of powdered tablets [3]. | Confirms solid-state degradation and formation of photoproducts. | |

| Amorphous state of drug within PCL/PLA polymer fibers [4]. | Characterization of electrospun mucoadhesive patches [4]. | Successful encapsulation can inhibit drug crystallization, enhancing stability. | |

| Thermogravimetry (TG) / Derivative Thermogravimetry (DTG) | Different thermal profiles in physical mixtures vs. pure substances [2]. | Stability assessment of PLGA microparticles [2]. | Supports DSC findings on physical interactions; spray drying does not degrade the components. |

| Consistent profiles for crystals from different crystallization methods [5]. | Crystal habit analysis (e.g., needle-like vs. plate-like crystals) [5]. | Confirms that different crystal habits can share the same underlying structure. |

Detailed Experimental Protocols

Thermal Compatibility with Excipients

This protocol assesses compatibility between CPH and formulation additives using DSC [1].

- Sample Preparation: Prepare several sample types for testing:

- Physical Mixture: Triturate CPH with the excipient (e.g., sorbitol, mannitol, croscarmellose sodium) using a mortar and pestle.

- Coground Mixture: Mechanically grind the physical mixture for an extended period.

- Compressed Mixture: Subject the physical mixture to compression.

- Kneaded Mixture: Knead the physical mixture with a small amount of solvent, then dry.

- Accelerated Stability Testing: Place samples of physical mixtures in a stability chamber at 55°C for three weeks [1].

- DSC Analysis: Run DSC scans for all prepared samples and pure components. Use sealed pans under inert nitrogen atmosphere with typical heating rate of 10°C/min from 25°C to 300°C [1].

- Data Interpretation: Compare thermograms of pure substances, physical mixtures, and treated samples. Disappearance, shift, or appearance of new thermal peaks indicates a potential interaction [1].

Stability of Biodegradable Microparticles

This methodology investigates effects of spray drying process and drug-polymer interactions [2].

- Microparticle Fabrication: Produce microparticles using a spray drying technique with varying drug-to-polymer ratios of PLGA [2].

- Control Preparation: Prepare simple physical mixtures of CPH and PLGA with identical ratios for baseline comparison [2].

- Multi-Method Thermal Characterization:

- Use DSC to study thermal transitions like glass transition, melting, and recrystallization.

- Use TG/DTG to evaluate thermal stability and decomposition profiles.

- Complementary Analysis: Perform Infrared Spectroscopy (IR) to identify any chemical interactions [2].

- Interpretation: Similar thermal and IR profiles between microparticles and physical mixtures confirm no chemical bonding and that the process only induces physical interactions [2].

Photodegradation Kinetics and Analysis

This protocol evaluates solid-state photostability of CPH in pharmaceutical preparations [3].

- Sample Irradiation: Expose powdered CPH or tablets to UVA radiation (320-400 nm) in a climatic chamber at 20°C and 60% relative humidity [3].

- Sample Analysis:

- UPLC-MS/MS: Analyze samples at intervals to quantify remaining CPH and identify degradation products. Plot drug concentration versus time for kinetic analysis, which often follows first-order reaction kinetics [3].

- DSC Analysis: Compare DSC thermograms of irradiated and non-irradiated samples. Changes in melting peaks or new peaks confirm photodegradation in solid state [3].

The following workflow outlines the key steps for conducting and analyzing a photodegradation study:

Key Technical Insights for Professionals

- Polymer Compatibility is Critical: CPH shows physical interactions with common polymers (PLGA, PCL, PLA) and excipients like sorbitol and croscarmellose sodium [1] [4]. Thermal analysis is essential for screening compatible materials.

- Solid-State Form Control: Processing techniques like electrospinning can produce a stable amorphous dispersion of CPH within a polymer matrix [4], while different crystallization methods can yield varying crystal habits without changing internal structure [5].

- Photostability is Quantifiable: Photodegradation in solid state follows measurable kinetics and can be confirmed by DSC, providing critical data for packaging and storage requirements [3].

References

- 1. Differential scanning calorimetry to investigate the ... [pubmed.ncbi.nlm.nih.gov]

- 2. of biodegradable microparticles containing... Thermal analysis [repositorio.unesp.br]

- 3. Photodegradation assessment of ciprofloxacin, moxifloxacin ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of Multilayer Ciprofloxacin Hydrochloride ... [pmc.ncbi.nlm.nih.gov]

- 5. The crystal habit of ciprofloxacin hydrochloride ... [ui.adsabs.harvard.edu]

Comprehensive Technical Guide to Ciprofloxacin Hydrochloride Monohydrate Crystal Habit

Introduction to Ciprofloxacin Hydrochloride Monohydrate and Crystal Habit Importance

This compound (chemical formula: C₁₇H₁₈FN₃O₃·HCl·H₂O, abbreviated as CPFX) is the monohydrate crystalline form of the hydrochloride salt of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The control of crystal habit (morphology) represents one of the most significant challenges in pharmaceutical development due to its direct impact on critical physicochemical properties. Crystal habit influences solubility, dissolution rate, compressibility, bulk density, and bioavailability, which ultimately affect both the biological performance of the drug product and manufacturing efficiency [1].

The commercial form of ciprofloxacin hydrochloride typically exists as a hydrate phase (approximately 1.43 hydrate), which can undergo complex dehydration and polymorphic transformations upon heating, leading to the formation of distinct anhydrous forms (AH1 and AH2) with different stability and performance characteristics [2]. Understanding and controlling the crystal habit of CPFX is therefore essential for robust pharmaceutical formulation development.

Crystal Structure and Fundamental Characteristics

The crystal structure of this compound has been extensively characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic crystal system with the space group P2₁/c [1] [3]. The unit cell parameters refined from X-ray powder diffraction data using TREOR90 software are presented in the table below.

Table 1: Unit Cell Parameters of this compound

| Parameter | Value | Unit |

|---|---|---|

| a | 12.9326 | Å |

| b | 19.5612 | Å |

| c | 7.0748 | Å |

| β | 91.103 | ° |

| α, γ | 90.000 | ° |

| Unit Cell Volume | 1789.52 | ų |

| Density | 1.432 | g/cm³ |

| Z | 4 | - |

| Space Group | P2₁/c | - |

In the crystalline structure, the piperazinyl group of ciprofloxacin is protonated, while the chloride counterion and water molecules of crystallization participate in an extensive hydrogen-bonding network that stabilizes the crystal lattice [4]. This arrangement differs significantly from zwitterionic forms of ciprofloxacin, particularly in the carboxylic group geometry, where the bond lengths in the title compound indicate the group is not deprotonated [5].

Crystal Habit Variations and Preparation Methods

Experimentally Observed Crystal Habits

Different crystallization methods produce CPFX crystals with distinct morphological characteristics:

- Needle-like habit: Observed in cooling crystallization from aqueous solution at lower temperatures

- Plate-like habit: Obtained through dilution crystallization and salting-out crystallization methods [1] [3]

Despite these macroscopic morphological differences, structural characterization by DSC, TG, and XRPD confirms that crystals produced through both cooling and dilution crystallization share the identical crystal structure [3]. This demonstrates that different habits can manifest within the same crystalline phase, a phenomenon known as crystal habit modification without polymorphic change.

Detailed Crystallization Protocols

3.2.1 Cooling Crystallization Protocol

- Synthesis: Initially synthesize ciprofloxacin in a 500 mL glass flask at 130°C for approximately 6.5 hours using established literature methods [1].

- Salt Formation: React the ciprofloxacin product with hydrochloride in aqueous solution.

- Decolorization: Treat the solution with activated carbon to remove colored impurities.

- Purification: Perform cooling crystallization from aqueous solution to purify CPFX.

- Quality Control: Verify the final crystal product purity by HPLC (typically ≥99.6%) [1].

3.2.2 Dilution Crystallization Protocol

- Solution Preparation: Dissolve CPFX in a water-ethanol mixed solvent system.

- Dilution: Gradually add anti-solvent (typically water) to reduce solute solubility.

- Nucleation Induction: Continue dilution until crystal nucleation is observed.

- Crystal Growth: Maintain controlled conditions to allow crystal growth to completion.

- Harvesting: Isolate crystals by filtration and dry under appropriate conditions [1].

3.2.3 Salting-Out Crystallization Protocol

- Solution Preparation: Prepare saturated aqueous solution of CPFX at constant temperature (e.g., 35°C).

- Precipitant Addition: Slowly add potassium chloride solution (0.2 M KCl) as salting-out agent.

- Habit Observation: Monitor crystal habit transition during the salting-out process.

- Crystal Isolation: Collect crystals by filtration at the completion of crystallization [3].

The following diagram illustrates the experimental workflow for preparing and characterizing CPFX crystal habits:

> Experimental workflow for CPFX crystal habit preparation and characterization.

Solubility and Stability Considerations

Solubility Behavior

The solubility of CPFX in various solvent systems exhibits strong temperature and composition dependence:

Table 2: Solubility Characteristics of this compound

| Solvent System | Temperature Dependence | Mathematical Model |

|---|---|---|

| Water-Ethanol | Strong temperature dependence | lnC = -35538.5/RT + 11.763lna + 20.852a² - 46.690a + 43.808 (Rₐ = 0.994) |

| Water-KCl | Concentration dependence at constant temperature (35°C) | Measured relationship between solubility and KCl concentration |

Where:

- T = Absolute temperature (K)

- R = Universal gas constant (8.314 J/mol/K)

- a = Volume fraction of water (VH₂O/(VH₂O+Veth)) [1]

Thermal Stability and Dehydration Behavior

Ciprofloxacin hydrochloride hydrate undergoes complex solid-state transformations upon heating:

- Dehydration: The stable hydrate phase (∼1.43 hydrate) dehydrates upon heating to form anhydrous form 1 (AH1)

- Polymorphic Transformation: Further heating triggers solid-state transformation to anhydrous form 2 (AH2) [2]

Structural analysis reveals that AH1 maintains a one-dimensional chain and two-dimensional sheet structure similar to the hydrate, while AH2 retains only the one-dimensional chain architecture after phase transformation [2]. These structural differences manifest in distinct physical stability, dissolution rates, and color variations among the different crystalline phases.

Analytical Characterization Techniques

A comprehensive array of solid-state characterization techniques is essential for complete CPFX crystal habit analysis:

Table 3: Analytical Techniques for Crystal Habit Characterization

| Technique | Application in CPFX Characterization | Key Information Obtained |

|---|---|---|

| X-ray Powder Diffraction (XRPD) | Crystal structure verification, polymorph identification | Unit cell parameters, space group, phase purity |

| Single Crystal X-ray Diffraction (SCXRD) | Definitive crystal structure determination | Molecular conformation, hydrogen bonding patterns, atomic coordinates |

| Differential Scanning Calorimetry (DSC) | Thermal behavior analysis | Melting point, dehydration events, phase transitions |

| Thermogravimetric Analysis (TGA) | Hydrate stability assessment | Water content, dehydration kinetics |

| Scanning Electron Microscopy (SEM) | Crystal habit visualization | Morphology, crystal size distribution, surface features |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular interactions study | Functional group characterization, hydrogen bonding |

| Raman Spectroscopy | Solid-form analysis | Molecular vibrations, crystal form differentiation |

| Solid-State NMR (SSNMR) | Local structure investigation | Chemical environment, protonation state |

The extensive hydrogen-bonding network in CPFX involves interactions between the protonated piperazinyl group, chloride counterion, water molecules, and carboxylic/carbonyl groups of adjacent molecules, creating a stable three-dimensional architecture that influences both mechanical and dissolution properties [4] [5].

Pharmaceutical Implications and Future Perspectives

The crystal habit of this compound significantly impacts its pharmaceutical performance. Different habits can exhibit varying dissolution rates and bioavailability despite identical chemical composition. Furthermore, crystal morphology affects powder flow, compaction behavior, and tabletability during manufacturing processes.

Recent advances in crystal engineering have explored alternative solid forms of ciprofloxacin to enhance therapeutic performance, including:

- Organic salts (e.g., ciprofloxacin salicylate 1.75 hydrate) to avoid common ion effect with gastric HCl [6]

- Pharmaceutical co-crystals with flavonoids such as quercetin to implement multitarget strategies against pathogens like Helicobacter pylori [7]

These approaches demonstrate how crystal form manipulation can address specific pharmaceutical challenges, including poor solubility (BCS Class IV characteristics) and permeability limitations [6].

For researchers pursuing crystal habit optimization of this compound, future directions should include:

- Investigation of additive-based crystallization to direct habit formation

- Exploration of the relationship between crystal face-specific interactions and dissolution anisotropy

- Development of computational models to predict habit evolution under different processing conditions

- Integration of real-time analytical monitoring for continuous crystallization process control

References

- 1. The crystal habit of ciprofloxacin hydrochloride ... [sciencedirect.com]

- 2. Structural origin of physicochemical properties differences upon... [pubs.rsc.org]

- 3. The crystal habit of ciprofloxacin hydrochloride ... [ui.adsabs.harvard.edu]

- 4. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms) [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]

- 6. A Comprehensive Study of a New 1.75 Hydrate ... [mdpi.com]

- 7. Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids [pubmed.ncbi.nlm.nih.gov]

Ciprofloxacin hydrochloride monohydrate unit cell parameters

Unit Cell Parameters and Crystal Habit

The table below summarizes the key crystallographic data for ciprofloxacin hydrochloride monohydrate.

| Property | Reported Value | Experimental Context |

|---|---|---|

| Crystal System | Monoclinic [1] | Determined via single-crystal X-ray diffraction [1]. |

| Space Group | P2(_1)/c [1] | Determined via single-crystal X-ray diffraction [1]. |

| Unit Cell Parameters | ||

| • a | 12.9209(4) Å [1] | From single-crystal study [1]. |

| • b | 19.6385(6) Å [1] | From single-crystal study [1]. |

| • c | 7.0026(2) Å [1] | From single-crystal study [1]. |

| • β | 90.671(2)° [1] | From single-crystal study [1]. |

| Unit Cell Volume | 1789.52 ų [1] | Calculated from unit cell parameters [1]. |

| Z (Molecules/Unit Cell) | 4 [1] | Calculated from unit cell parameters [1]. |

| Calculated Density | 1.432 g/cm³ [1] | Calculated from unit cell parameters [1]. |

| Crystal Habits | Needle-like, Plate-like [1] | Produced via cooling, dilution, or salting-out crystallization [1]. |

The crystal habit can be significantly influenced by the crystallization conditions. For instance, the addition of 0.2 M KCl as a precipitant in a salting-out process can induce a habit transition [1].

Experimental Methodologies for Characterization

The determination of these properties relies on a suite of solid-state characterization techniques.

The workflow above outlines the relationship between key characterization techniques and the structural or physicochemical information they provide.

- Crystal Structure Determination: The foundational unit cell parameters are definitively obtained using single-crystal X-ray diffraction (XRD) [1]. Powder X-ray diffraction (XRPD) is then used as a fingerprint to confirm the phase identity and purity of bulk crystal products against the known structure [1].

- Morphology and Habit Analysis: Scanning Electron Microscopy (SEM) directly visualizes the crystal shape and habit (e.g., needle-like vs. plate-like) [1].

- Thermal Behavior Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used together to study dehydration events and polymorphic transformations that occur upon heating [1].

Pharmaceutical Relevance of Solid Form

The crystal structure and habit directly influence critical performance characteristics of the final drug product.

- Impact on Physicochemical Properties: The crystal habit affects properties like solubility, dissolution rate, compressibility, and bulk density [1]. These properties influence the drug's biological activity and manufacturing process.

- Polymorphic Transformations: this compound is a stable hydrate phase. Upon heating, it dehydrates and can convert to different anhydrous polymorphic forms, which exhibit different physical stability, dissolution rates, and tablet color [2]. Monitoring these transformations is essential for ensuring product stability and performance.

- Analytical Techniques in Product Quality: Advanced techniques like Terahertz Pulsed Spectroscopy and Imaging can non-destructively identify the API in finished tablets and analyze critical quality attributes such as coating thickness uniformity and internal density distribution [3].

References

Ciprofloxacin hydrochloride monohydrate synthesis pathway

Synthesis Pathway Overview

The synthesis of Ciprofloxacin Hydrochloride Monohydrate (CPFX) involves a multi-step process, culminating in the formation of the final crystalline monohydrate salt. The following diagram outlines the core workflow, integrating the key steps described in the search results.

Synthesis and crystallization workflow for this compound.

Detailed Experimental Protocols

Protocol 1: From Ciprofloxacin Base (Patent DE19930557)

This method starts from synthesized Ciprofloxacin base and describes the conversion to its hydrochloride salt and subsequent hydrate forms [1].

- Step 1 - Acidification and Isolation: 1 part of Ciprofloxacin is suspended in 5-20 parts of water. A mineral acid (e.g., hydrochloric acid) is added with stirring until a clear solution is achieved (pH ~3.5-4.5). The solution is then heated to 50-95°C for 15-120 minutes [1].

- Step 2 - Crystallization: The solution is cooled, optionally with the addition of a water-miscible organic solvent like acetone or ethanol. The resulting solid is isolated via filtration or centrifugation [1].

- Step 3 - Drying: The solid is dried at 40-100°C under reduced pressure to yield Ciprofloxacin hydrochloride anhydrate. Alternatively, drying at lower temperatures or under ambient conditions can produce various hydrates, including the monohydrate [1].

Protocol 2: Integrated Synthesis and Crystallization (Patent CN101851198)

This patent describes a more integrated process from an intermediate, highlighting solvent systems and process controls [2].

- Step 1 - Reaction: The synthesis involves reacting a compound like ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate with cyclopropanecarboxylic acid in a solvent. Suitable solvents include N,N-dimethylacetamide, N-methylpyrrolidone, or their mixtures with water [2].

- Step 2 - Purification and Acidification: The reaction product is treated with activated carbon for decolorization. Hydrochloric acid is then added to the purified solution to form the hydrochloride salt [2].

- Step 3 - Crystallization and Drying: The crude Ciprofloxacin hydrochloride is purified via crystallization from a water-ethanol mixed solvent system. The final product is obtained after filtration and drying [2].

Crystallization Methods and Crystal Habit Control

The crystal habit (morphology) of the final monohydrate is critical for its pharmaceutical properties, such as solubility and compressibility. Different crystallization methods yield distinct crystal habits, as detailed in one study [3].

| Crystallization Method | Description | Resulting Crystal Habit |

|---|---|---|

| Cooling Crystallization | A water-ethanol solution of CPFX is subjected to cooling [3]. | Needle-like |

| Dilution Crystallization | An ethanol solution of CPFX is diluted with water [3]. | Bulk-like |

| Salting-out Crystallization | A concentrated KCl solution is added to an aqueous CPFX solution [3]. | Flake-like |

Analytical Characterization Data

The successful formation of this compound is confirmed through several analytical techniques. The following table summarizes key characterization data from the search results [3] [4].

| Characterization Method | Key Findings for Ciprofloxacin HCl Monohydrate |

|---|---|

| X-ray Powder Diffraction (XRPD) | Used to confirm crystal structure and phase purity. The unit cell parameters are provided [3]. |

| Thermal Analysis (TGA/DSC) | Confirms the hydrate form by showing a weight loss corresponding to the release of one water molecule [3]. |

| Single-crystal X-ray Diffraction | Determines the precise molecular structure. The carboxylic acid group is protonated, and the structure features various inter- and intramolecular hydrogen bonds [4]. |

| HPLC | Used to determine chemical purity, with reports of content up to 99.6% [3]. |

Key Technical Considerations for Researchers

- Solvent Selection: The choice of solvent (water, ethanol, NMP, DMA) and anti-solvent (e.g., acetone) significantly impacts yield, crystal habit, and purity [1] [2].

- Process Control: Parameters such as temperature, cooling rate, and stirring speed during crystallization are crucial for obtaining the desired crystal form and particle size distribution [3].

- Decolorization: Treatment with activated carbon is a critical step for achieving a high-purity, pharmaceutically acceptable product [2].

- Hydrate Stability: The monohydrate form is stable under ambient conditions, but the drying temperature and humidity must be controlled to prevent dehydration or conversion to other hydrate forms [1].

References

- 1. Process for the preparation of hydrates of ciprofloxacin ... [patents.google.com]

- 2. Preparation method of ciprofloxacin hydrochloride [patents.google.com]

- 3. The crystal habit of ciprofloxacin hydrochloride ... [sciencedirect.com]

- 4. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate [pubmed.ncbi.nlm.nih.gov]

HPLC Method for the Assay of Ciprofloxacin Hydrochloride Monohydrate: Application Notes and Detailed Protocol

Introduction

Ciprofloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, making it effective against Gram-negative and some Gram-positive bacteria. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of ciprofloxacin in pharmaceutical formulations and for impurity profiling due to its sensitivity, accuracy, and reproducibility. This document provides a detailed protocol for the HPLC assay of this compound, including method development, validation parameters, and application in pharmaceutical analysis, specifically designed for researchers, scientists, and drug development professionals.

Experimental Protocol

Materials and Reagents

- Ciprofloxacin Reference Standard: Purity ≥99.0% [1]

- HPLC-Grade Water: Purified using Milli-Q system or equivalent

- HPLC-Grade Acetonitrile and Methanol [2]

- Orthophosphoric Acid (85%) [1]

- Triethylamine or Triethanolamine (for pH adjustment) [2]

- Pharmaceutical Formulations: Tablets, capsules, or other dosage forms

Instrumentation and Equipment

- HPLC System: Quaternary pump, auto-sampler, column oven, and PDA detector

- Analytical Column: Reverse-phase C18 column (e.g., 150-250 mm × 4.6 mm, 5 µm) [2] [1]

- Guard Column: C18 guard cartridge (optional but recommended)

- pH Meter: With accuracy of ±0.01 units

- Ultrasonic Bath: For degassing and dissolution

- Analytical Balance: With 0.1 mg precision

- Membrane Filters: 0.45 µm for mobile phase, 0.22 µm for samples

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for Ciprofloxacin Assay

| Parameter | Condition 1 [2] | Condition 2 [1] | Condition 3 [3] |

|---|---|---|---|

| Column | XBridge C18 (150 × 4.6 mm, 3.5 µm) | Kromasil C18 (150 × 4.6 mm, 5 µm) | Generic C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.025M H₃PO₃:ACN (60:40), pH 3.0 with triethanolamine | Phosphate buffer (pH 3.0):ACN (87:13) | Phosphoric acid (2.45 g/L):ACN (87:13) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 278 nm | 278 nm | 278 nm |

| Injection Volume | 20 µL | 10 µL | 50 µL |

| Column Temperature | Ambient | 40°C | 40°C |

| Run Time | ~6-10 minutes | 20 minutes | ~9 minutes for main peak |

Preparation of Solutions

2.4.1. Mobile Phase Preparation

- For Condition 1: Prepare 0.025 M phosphoric acid solution by diluting 1.7 mL of orthophosphoric acid (85%) in 1000 mL HPLC water.

- Adjust pH to 3.0±0.1 using triethanolamine [2] or triethylamine.

- Mix with acetonitrile in the ratio of 60:40 (v/v).

- Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes.

2.4.2. Standard Solution Preparation

- Accurately weigh about 50 mg of ciprofloxacin reference standard and transfer to a 50 mL volumetric flask.

- Dissolve in and make up to volume with diluent (mobile phase or 0.2% acetic acid) to obtain stock solution of 1 mg/mL [2].

- Further dilute to obtain working standard solutions in the concentration range of 1-100 µg/mL for assay.

2.4.3. Sample Solution Preparation

- For tablets: Weigh and powder not less than 20 tablets.

- Accurately weigh powder equivalent to about 50 mg of ciprofloxacin and transfer to a 50 mL volumetric flask.

- Add about 30 mL of diluent, sonicate for 15-30 minutes with intermittent shaking.

- Dilute to volume with the same solvent and mix well.

- Filter through 0.22 µm membrane filter, discard the first few mL of filtrate.

HPLC System Operation Procedure

The following workflow outlines the complete HPLC analysis procedure for ciprofloxacin assay:

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure HPLC system performance:

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Typical Values [2] [3] |

|---|---|---|

| Retention Time | Consistent (RSD <1%) | 6-9 minutes |

| Theoretical Plates (N) | >2000 | 3000-5000 |

| Tailing Factor (T) | ≤1.5 | 1.0-1.4 |

| Resolution (if applicable) | >1.5 | - |

| Relative Standard Deviation (RSD) | ≤2% for peak areas of replicate injections | Typically 0.5-1.5% |

Method Validation

The HPLC method for this compound should be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical validation parameters and results:

Table 3: Method Validation Parameters for Ciprofloxacin HPLC Assay

| Validation Parameter | Results/Specifications | Reference |

|---|---|---|

| Linearity Range | 1-100 µg/mL | [2] |

| Correlation Coefficient (r²) | >0.999 | [4] [1] |

| Precision (RSD) | ||

| • Intra-day | <2.87% | [4] |

| • Inter-day | <3.22% | [4] |

| Accuracy (% Recovery) | 97.4-104.3% | [2] |

| LOD | 0.11 µg/mL | [2] |

| LOQ | 0.35 µg/mL | [2] |

| Specificity | No interference from excipients or degradation products | [5] |

| Robustness | Stable to minor changes in pH, mobile phase composition, and flow rate | [1] |

Applications in Pharmaceutical Analysis

Assay of Pharmaceutical Formulations

The developed HPLC method has been successfully applied for the quantification of ciprofloxacin in various pharmaceutical formulations including tablets, capsules, and compounded preparations. Studies have shown that most commercial formulations contain ciprofloxacin within the acceptable range of 90-110% of the labeled claim, though some samples have been found outside this range, emphasizing the need for rigorous quality control [2].

Impurity Profiling

HPLC is crucial for monitoring impurities in ciprofloxacin raw materials and formulations. The European Pharmacopoeia specifies limits for known impurities A, B, C, D, and E, which should be controlled to ensure drug safety and efficacy [3].

Stability-Indicating Studies

The method can separate ciprofloxacin from its degradation products formed under various stress conditions, confirming its stability-indicating capability [5].

Troubleshooting Guide

Table 4: Common HPLC Issues and Solutions

| Problem | Possible Cause | Solution |

|---|---|---|

| Peak Tailing | Column degradation, inappropriate pH | Use end-capped C18 column, maintain pH at 3.0 [2] |

| Retention Time Shift | Mobile phase variation, temperature fluctuations | Prepare fresh mobile phase, use column oven |

| Low Theoretical Plates | Column contamination, poor packing | Flush column, use guard column |

| High Backpressure | Blocked frit, particulate matter | Filter mobile phase and samples, replace inlet frit |

Conclusion

The HPLC method described herein provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. Its application in quality control laboratories can ensure the consistency, safety, and efficacy of ciprofloxacin-containing pharmaceutical products.

References

- 1. QbD-Engineered Development and Validation of a RP-HPLC ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Ciprofloxacin in Pharmaceutical ... [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Drug-Related Impurties by HPLC in ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of an HPLC-PDA Method for the ... [sciencedirect.com]

- 5. A novel validated stability indicating high performance liquid ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Ciprofloxacin Hydrochloride Monohydrate: Stability-Indicating Assays and Protocols

Introduction and Chemical Properties

Ciprofloxacin hydrochloride monohydrate (CPFX) is a broad-spectrum fluoroquinolone antibiotic with the chemical name 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride monohydrate. Its molecular formula is C₁₇H₁₈FN₃O₃·HCl·H₂O and it has a molecular weight of 385.82 g/mol. CPFX exists as a faintly yellow to light yellow crystalline powder with a pKa of 6.09 ± 0.08, and it is sparingly soluble in water, with solubility being pH-dependent. [1] [2]

The compound exhibits a crystal structure belonging to the P21/c space group with unit cell parameters of approximately a=12.9209(4)×10⁻¹⁰ m, b=19.6385(6)×10⁻¹⁰ m, c=7.0026(2)×10⁻¹⁰ m, and β=90.671(2)°. Each unit cell contains four molecules, resulting in a crystal density of 1.432 g/cm³. These structural characteristics can influence its physicochemical properties, including solubility, dissolution rate, and stability behavior. [2]

Degradation Pathways and Stability Profile

Ciprofloxacin is susceptible to various degradation pathways under different stress conditions, with photodegradation being particularly significant. The primary photodegradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP), which forms following exposure to both artificial and natural light sources. [3]

The stability profile of ciprofloxacin is strongly influenced by environmental factors:

- pH-dependent degradation: CPFX demonstrates maximum stability at acidic pH values (pH 3.0-5.0). Substantial concentration loss occurs when the pH increases above 6.0, with the degradation rate accelerating under alkaline conditions. [4]

- Thermal degradation: While relatively stable at room temperature, CPFX undergoes measurable degradation when exposed to elevated temperatures (e.g., 80°C for 5 hours). [5]

- Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide induces significant degradation, necessitating careful selection of stabilizers in formulation development. [5] [4]

- Hydrolytic degradation: Both acid and base hydrolysis contribute to degradation, with base-catalyzed degradation proceeding more rapidly than acid-catalyzed degradation. [5]

The following diagram illustrates the major degradation pathways and their relationships:

Figure 1: Major degradation pathways of this compound under various stress conditions

HPLC and UPLC Methods

Stability-Indicating RP-HPLC for Ciprofloxacin and Tinidazole Combination

A novel stability-indicating reverse-phase HPLC method has been developed for the simultaneous determination of ciprofloxacin and tinidazole in combined dosage forms. This method effectively separates both active pharmaceutical ingredients from their degradation products and impurities. [5]

Chromatographic conditions:

- Column: Waters Symmetry Shield RP C18 (250 mm × 4.6 mm, 5 μm)

- Mobile phase: Gradient mixture of solvent A (10 mM phosphate buffer, pH 3.0) and solvent B (buffer pH 3.0:acetonitrile in 20:80 v/v)

- Gradient program: 0 min/5% B, 35 min/30% B, 40 min/5% B, 50 min/5% B

- Flow rate: 1.5 mL/min

- Detection wavelengths: 278 nm (ciprofloxacin) and 317 nm (tinidazole)

- Column temperature: 30°C

- Injection volume: 10 μL [5]

Sample preparation: For tablet formulation analysis, not less than 20 tablets are crushed to a fine powder. An accurately weighed amount equivalent to approximately 25 mg of ciprofloxacin is transferred to a 100 mL volumetric flask. About 50 mL of diluent (buffer pH 3.0:acetonitrile, 50:50 v/v) is added, and the solution is sonicated for 15 minutes. The volume is made up to the mark with diluent and mixed well. The solution is filtered through 0.45 μm membrane filters before injection. [5]

UPLC Method for Ciprofloxacin and Photo-Degradant

Ultra-performance liquid chromatography offers improved sensitivity, better chromatographic peak resolution, and faster analysis times compared to conventional HPLC. The following method has been developed for the quantification of ciprofloxacin in the presence of its main photo-degradation product. [3]

Chromatographic conditions:

- System: Waters Acquity UPLC with UV-visible detector (2489)

- Column: C18 (100 × 2.1 mm, 1.7 μm)

- Mobile phase: Optimized for separation of ciprofloxacin and its main photo-degradant

- Detection wavelength: 278 nm

- Linear range: 0.5-50 μg/mL [3]

Standard solution preparation: A stock solution of ciprofloxacin (200 μg/mL) is prepared by dissolving the necessary quantity in a mixture of acetonitrile:water (1:1, v/v). Working standard solutions are prepared by appropriate dilution of the stock solution with the same solvent mixture. All solutions are stored at 4°C in the dark to maintain stability. [3]

HPLC Method for Raw Material Analysis

Two dedicated HPLC methods have been developed for the analysis of ciprofloxacin hydrochloride raw materials:

Method A (for drug content and early-eluting compounds):

- Column: 5 μm Inertsil ODS2 (150 × 4.6 mm)

- Mobile phase: Tetrahydrofuran:acetonitrile:buffer (0.005 M 1-hexanesulphonic acid sodium, pH 3.0) in ratio 10:5:85 (v/v/v)

- Flow rate: 1 mL/min

- Detection: 254 nm [6]

Method B (for fluoroquinolonic acid and late-eluting compounds):

- Column: 5 μm Inertsil ODS2 (150 × 4.6 mm)

- Mobile phase: Tetrahydrofuran:acetonitrile:buffer (0.005 M 1-hexanesulphonic acid sodium, pH 3.0) in ratio 25:15:60 (v/v/v)

- Flow rate: 1 mL/min

- Detection: Programmable variable wavelength detector (254 nm for 12 min, then 220 nm for 23 min) [6]

Capillary Zone Electrophoresis (CZE) Methods

Capillary zone electrophoresis has emerged as a powerful alternative for the analysis of ciprofloxacin due to its high separation efficiency, minimal sample and reagent consumption, short analysis time, and applicability to a wide range of sample matrices. The presence of a permanent charge on ciprofloxacin molecules at all pH values makes CZE particularly suitable for its quantification. [3]

Optimized CZE conditions:

- Instrumentation: Agilent 7100 CE apparatus with UV-Vis detector and automated injector

- Capillary: Fused silica (75 μm inner diameter, 64.5 cm length)

- Background electrolyte: 40 mM boric acid solution adjusted to pH 8.5 with NaOH

- Voltage: 16 kV

- Temperature: 25°C

- Injection: Hydrodynamic, 10 s at 60 mbar pressure

- Detection: 280 nm

- Linear range: 0.5-50 μg/mL [3]

Capillary preconditioning protocol: Fresh capillaries are preconditioned by flushing for 20 minutes with 1 M NaOH, 20 minutes with 0.1 M NaOH, 2 minutes with deionized water, and finally 30 minutes with background electrolyte solution. Between analyses, capillaries are washed with water for 2 minutes, 0.1 M NaOH for 20 minutes, 1 M NaOH for 5 minutes, and background electrolyte for 30 minutes. Capillary ends are cleaned in water for 20 minutes each day and left in water overnight. [3]

FTIR Spectroscopic Method

Fourier-transform infrared spectroscopy has been successfully applied to the quantitative analysis of ciprofloxacin in tablet formulations, providing a simple and accurate alternative to chromatographic methods. [1]

FTIR analytical protocol:

- Instrumentation: Perkin Elmer Spectrum Two FTIR spectrometer with circular KBr cell window and 0.05 mm round Teflon spacers

- Spectral region: Carbonyl group centered at 1707 cm⁻¹

- Sample preparation: Active ingredient extraction with methanol followed by phosphate buffer pH 6.0

- Calibration range: 2-20 μg/mL [1]

Standard and sample preparation: An accurately weighed quantity of ciprofloxacin HCl is dissolved in a small quantity of phosphate buffer pH 6.0, and the final volume is made up to 100 mL with methanol to obtain a standard stock solution of 500 μg/mL. Various working concentrations are prepared by further dilution with the same medium. [1]

For tablet analysis, ten tablets are finely powdered and homogenized. An accurately weighed quantity of powder is dissolved in 5 mL phosphate buffer pH 6.0 followed by 20 mL of methanol. The solution is maintained under stirring for 5 minutes and centrifuged to separate excipients. The supernatant solution is further diluted with 25 mL of methanol to obtain approximately 150 μg/mL solutions. All determinations are conducted in triplicate, measuring the absorbance at 1707 cm⁻¹ wavenumber. [1]

Forced Degradation Studies Protocol

Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of ciprofloxacin under various stress conditions. [5]

General procedure: Forced degradation studies are performed on tablet formulations at concentrations of 250 μg/mL for ciprofloxacin and 410 μg/mL for tinidazole (in combination products). All solutions used in forced degradation studies are prepared by dissolving the drug product in a small volume of stressing agents. After degradation, these solutions are diluted with diluent to yield the stated concentration of respective actives. Peak purity test is carried out using a PDA detector to confirm the homogeneity of the ciprofloxacin peak under stress conditions. [5]

Specific stress conditions:

- Acid hydrolysis: Sample dissolved in 0.5 N HCl, placed at 50°C in a water bath for 5 hours, then neutralized with 0.5 N NaOH. [5]

- Base hydrolysis: Sample dissolved in 0.5 N NaOH, placed at 50°C in a water bath for 5 hours, then neutralized with 0.5 N HCl. [5]

- Oxidative degradation: Sample dissolved in 3% H₂O₂, placed at 25°C in a water bath for 24 hours. [5]

- Thermal degradation: Solid sample placed in hot air oven at 80°C for 5 hours, then dissolved in diluent. [5]

- Photolytic degradation: Sample exposed to UV light in a photostability chamber equipped with a high-pressure mercury lamp. [3]

The following workflow illustrates the systematic approach to forced degradation studies:

Figure 2: Systematic workflow for forced degradation studies of this compound

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

All analytical methods for ciprofloxacin quantification must be properly validated according to ICH guidelines Q2(R1). The table below summarizes the typical validation parameters and acceptance criteria for stability-indicating methods: [1] [3] [5]

Table 1: Method validation parameters and acceptance criteria for ciprofloxacin stability-indicating assays

| Validation Parameter | Acceptance Criteria | HPLC/UPLC Performance | CZE Performance | FTIR Performance |

|---|---|---|---|---|

| Linearity range | R² ≥ 0.990 | 0.5-50 μg/mL [3] | 0.5-50 μg/mL [3] | 2-20 μg/mL [1] |

| Precision (% RSD) | ≤ 2.0% | < 1.0% [6] | NA | 0.73-1.16% [1] |

| Accuracy (% Recovery) | 90-110% | 93.0-106.7% [5] | NA | 98.34-101.72% [1] |

| LOD | Signal-to-noise ≥ 3 | NA | NA | 0.068 μg/mL [1] |

| LOQ | Signal-to-noise ≥ 10 | ≤ 0.05% [6] | NA | 0.450 μg/mL [1] |

| Specificity | No interference | Resolves degradants [5] | Resolves CPF and MDP [3] | Specific peak at 1707 cm⁻¹ [1] |

| Robustness | Method withstands small variations | Robust to parameter changes [5] | Robust to parameter changes [3] | RSD < 2% with varied conditions [1] |

Solution Stability and Storage Conditions

The stability of ciprofloxacin in various solution forms and under different storage conditions has been extensively studied:

Table 2: Stability of ciprofloxacin in solution under various storage conditions

| Solution Form | Storage Condition | Stability Duration | Retained Concentration |

|---|---|---|---|

| 1 mg/mL in D5W | 2-8°C, protected from light | 30 days | > 93.9% initial concentration [4] |

| 2 mg/mL in D5W | 2-8°C, protected from light | 30 days | > 93.9% initial concentration [4] |

| 1 mg/mL in NS | 2-8°C, protected from light | 30 days | > 95.9% initial concentration [4] |

| 2 mg/mL in NS | 2-8°C, protected from light | 30 days | > 95.9% initial concentration [4] |

| 1 mg/mL in D5W | 21-24°C, exposed to light | 30 days | > 93.9% initial concentration [4] |

| 2 mg/mL in D5W | 21-24°C, exposed to light | 30 days | > 93.9% initial concentration [4] |

| 1 mg/mL in NS | 29-31°C, protected from light | 30 days | > 95.9% initial concentration [4] |

| 2 mg/mL in NS | 29-31°C, protected from light | 30 days | > 95.9% initial concentration [4] |

Conclusion

This comprehensive review presents various stability-indicating methods for the analysis of this compound. HPLC and UPLC methods provide robust, sensitive, and specific quantification of ciprofloxacin in the presence of its degradation products, with UPLC offering additional advantages of faster analysis times and reduced solvent consumption. CZE methods present a viable alternative with high separation efficiency and minimal reagent requirements. FTIR spectroscopy offers a simpler approach for quantitative analysis, particularly useful for quality control laboratories where chromatographic systems may not be available.

The forced degradation studies confirm that ciprofloxacin is susceptible to photodegradation, hydrolysis under acidic and basic conditions, oxidative degradation, and thermal degradation. The stability-indicating methods described herein effectively separate ciprofloxacin from all its major degradation products, enabling accurate quantification of the active pharmaceutical ingredient and monitoring of stability profiles in pharmaceutical formulations.

When selecting an appropriate analytical method, considerations should include available instrumentation, required sensitivity and precision, sample throughput needs, and regulatory requirements. For routine quality control and stability studies, RP-HPLC remains the most widely accepted and versatile approach, while CZE and FTIR methods offer complementary techniques for specific applications.

References

- 1. FTIR Spectroscopy: A Tool for Quantitative Analysis of ... [pmc.ncbi.nlm.nih.gov]

- 2. The crystal habit of ciprofloxacin hydrochloride ... [sciencedirect.com]

- 3. Stability-Indicating Quantification of Ciprofloxacin in the ... [mdpi.com]

- 4. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel validated stability indicating high performance liquid ... [pmc.ncbi.nlm.nih.gov]

- 6. High-pressure liquid chromatographic methods for ... [pubmed.ncbi.nlm.nih.gov]

Ciprofloxacin hydrochloride monohydrate analytical method validation

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic. Analytical methods require rigorous validation to ensure the identity, potency, and quality of pharmaceutical products. This document details two validated methods: a Spectrophotometric Method based on charge-transfer complex formation [1], and a Microbiological Turbidimetric Assay [2]. The protocols adhere to International Conference on Harmonisation (ICH) guidelines.

Protocol 1: Spectrophotometric Determination via Charge-Transfer Complex

Principle

Ciprofloxacin (the electron donor) reacts with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine to form a yellow-colored charge-transfer complex. The absorbance of this complex is measured at 440 nm [1].

Experimental Workflow

The following diagram illustrates the complete experimental procedure from reagent preparation to absorbance measurement:

Reagents and Equipment

- Reagents: Sodium nitroprusside (SNP, 0.4% w/v), Hydroxylamine hydrochloride (0.4% w/v), Sodium carbonate (8% w/v), Ciprofloxacin reference standard [1].

- Equipment: UV-Vis spectrophotometer with 1.0 cm quartz cells, analytical balance, magnetic stirrer, water bath, volumetric flasks [1].

Procedure Details

- Reagent Preparation: Prepare all aqueous solutions fresh. The sodium carbonate solution is made by dissolving 8 g of

Na₂CO₃·H₂Oin 0.1 L of distilled water [1]. - Standard Solution: Accurately weigh 0.1 g of ciprofloxacin reference standard and dissolve in distilled water in a 100 mL volumetric flask to make a 1000 µg/mL stock solution [1].

- Sample Preparation: For pharmaceutical formulations (e.g., tablets), weigh and powder ten units. Take a portion equivalent to 0.1 g of ciprofloxacin, dissolve in water, dilute to 100 mL, and filter (e.g., Whatman No. 41) to remove insoluble excipients [1].

- Complex Formation & Measurement: Follow the workflow in the diagram. Use a reagent blank prepared similarly but without ciprofloxacin [1].

Method Validation and Data

This method was validated according to ICH guidelines [1].

Table 1: Analytical Performance Data for the Spectrophotometric Method

| Parameter | Result |

|---|---|

| Linear Range | 50.0 - 250.0 µg/mL |

| Molar Absorptivity | 364.48 L/mol·cm |

| Coefficient of Determination (r²) | 0.997 |

| Stoichiometry (Cip:SNP) | 2:1 |

| Optimal Reaction Time | 5 minutes |

| Stability | >5 hours |

Table 2: Precision and Accuracy Data (n=5)

| Concentration Level | Coefficient of Variation (C.V. %) | Relative Error (%) |

|---|---|---|

| Low | 0.6823 | < 0.1 |

| Medium | 0.08911 | < 0.1 |

| High | Not specified | < 0.1 |

Protocol 2: Microbiological Turbidimetric Assay

Principle

This bioassay is based on the inhibitory effect of ciprofloxacin on the growth of the test microorganism Staphylococcus epidermidis ATCC 12228. The concentration of the antibiotic is determined by measuring the turbidity (absorbance) of the bacterial culture after incubation [2].

Experimental Workflow

The diagram below outlines the parallel line 3x3 design for the turbidimetric bioassay:

Reagents, Microorganism, and Equipment

- Microorganism: Staphylococcus epidermidis ATCC 12228 [2].

- Culture Medium: Brain Heart Infusion (BHI) broth and agar [2].

- Reagents: Ciprofloxacin reference standard, formaldehyde solution (12% aqueous) [2].

- Equipment: Spectrophotometer, incubator shaker, water purification system [2].

Procedure Details

- Inoculum Preparation: Maintain the test organism on Casoy agar. Peel cultures into BHI broth and incubate at 36±1°C for 24 hours before the assay. Adjust the culture broth to 25±2% transmittance at 530 nm [2].

- Standard and Sample Solutions: Prepare a standard stock solution of 1000 µg/mL in water. Dilute to concentrations of 14.0, 28.0, and 56.0 µg/mL. Prepare sample solutions from the pharmaceutical formulation (e.g., ophthalmic solution) at the same concentrations [2].

- Assay Procedure: Follow the workflow in the diagram. The assay uses a parallel line 3x3 design (three concentrations for both standard and sample, each in triplicate). Include controls: a positive control (broth + inoculum, no antibiotic) and a negative control (broth only) [2].

- Calculation: Calculate the potency of ciprofloxacin in the sample using the Hewitt equation and statistical analysis (linear parallel model, ANOVA) [2].

Method Validation and Data

The method was validated for linearity, precision, accuracy, and specificity [2].

Table 3: Analytical Performance Data for the Turbidimetric Bioassay

| Parameter | Result |

|---|---|

| Linear Range | 14.0 - 56.0 µg/mL |

| Correlation Coefficient (r) | 0.9994 |

| Repeatability (Intra-day RSD%) | 2.06% |

| Intermediate Precision (Inter-day RSD%) | 2.30% |

| Accuracy (Average Recovery%) | 99.71% |

Summary and Comparison

The two methods presented offer distinct advantages:

- The Spectrophotometric Method is a simple, rapid, and cost-effective chemical technique suitable for pure drug substances and formulations where excipients do not interfere [1].

- The Microbiological Turbidimetric Assay measures antimicrobial activity, providing a direct assessment of potency that may detect changes not revealed by chemical methods. It is ecologically friendly and does not require toxic solvents [2].

Table 4: Method Comparison and Application

| Feature | Spectrophotometric Method | Microbiological Assay |

|---|---|---|

| Analytical Principle | Charge-transfer complexation | Bacterial growth inhibition |

| Key Measurement | Absorbance at 440 nm | Absorbance at 530 nm (turbidity) |

| Analysis Time | ~10 minutes (post-prep) | ~4 hours (incubation) |

| Key Advantage | Simplicity and speed | Direct measure of bio-potency |

| Reported Application | Pharmaceutical formulations | Ophthalmic solutions |

References

Comprehensive Application Notes and Protocols: Ciprofloxacin Hydrochloride Monohydrate Ocular Inserts via Hot-Melt Extrusion Technology

Introduction to Hot-Melt Extrusion for Ocular Drug Delivery

Ocular bacterial infections such as keratitis, conjunctivitis, blepharitis, and endophthalmitis represent significant therapeutic challenges in clinical practice due to the natural protective mechanisms of the eye that limit drug bioavailability. Ciprofloxacin hydrochloride monohydrate, a broad-spectrum second-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against common ocular pathogens including Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting bacterial DNA gyrase and topoisomerase IV. Conventional ciprofloxacin eye drops suffer from limited ocular bioavailability (typically 1-5%) due to rapid precorneal elimination through nasolacrimal drainage and high tear fluid turnover, necessitating frequent administration that often leads to poor patient compliance and suboptimal therapeutic outcomes. [1] [2]

Hot-melt extrusion (HME) technology offers an innovative approach to overcome these limitations by enabling the development of sustained-release ocular inserts that can maintain therapeutic drug levels at the ocular surface for extended periods. This continuous, solvent-free process utilizes thermal and mechanical energy to produce homogeneous solid dispersions of drug-polymer mixtures, overcoming the drawbacks of conventional solvent casting methods such as residual solvent toxicity and poor scalability. The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) further allows for the fabrication of patient-specific dosage forms with precise control over release kinetics through modulation of design parameters. These advanced manufacturing techniques enable the production of ocular inserts that can potentially reduce administration frequency to once daily while maintaining effective antibiotic concentrations, thereby improving patient compliance and therapeutic efficacy in managing ocular bacterial infections. [1] [3]

Formulation Development and Composition

Rational Design Strategy

The development of ciprofloxacin HCl ocular inserts via HME technology employs a systematic formulation approach focused on achieving optimal mucoadhesion, sustained release profile, and ocular compatibility. The design strategy is centered on creating an amorphous solid dispersion of ciprofloxacin within a polymeric matrix, which enhances dissolution and maintains sustained drug release over 24 hours. A quality by design (QbD) approach utilizing design of experiments (DoE) has been implemented to understand the critical material attributes and process parameters that influence the critical quality attributes of the final product. This systematic methodology allows for the identification of optimal factor settings to achieve desired product characteristics while ensuring robustness and reproducibility. The formulation objectives include achieving extended-release kinetics suitable for once-daily administration, appropriate mucoadhesive properties to retain the insert in the ocular cul-de-sac, and physicochemical stability under room temperature storage conditions. [1] [3]

Excipient Selection and Functionality

Table: Formulation Composition of Ciprofloxacin HCl Ocular Inserts

| Component | Function | Concentration Range (%) | Critical Attributes |

|---|---|---|---|

| Ciprofloxacin HCl monohydrate | Active Pharmaceutical Ingredient | 5-20% | Potency: ≥95%; Particle size distribution; Melting point: 318-320°C |

| Klucel HPC JXF (HPC, 140,000 Da) | Sustained-release polymer matrix | 40-80% | Viscosity grade; Molecular weight: 140,000 Da; Bioadhesive properties |

| POLYOX WSR N10 (PEO) | Release modifier, swelling agent | 10-30% | Molecular weight; Hydration rate; Viscosity |

| PEG 4000 | Plasticizer, processing aid | 5-15% | Melting point; Hydrophilic-lipophilic balance; Compatibility |

| Parteck SI 150 (Sorbitol) | Stabilizer, tonicity agent | 0-10% | Crystallinity; Hygroscopicity; Bulking properties |

The polymeric matrix system is predominantly composed of Klucel hydroxypropyl cellulose (HPC JXF), a biocompatible and biodegradable cellulose derivative with inherent bioadhesive properties that promotes retention in the ocular cavity. The molecular weight of HPC (140,000 Da) directly influences the release kinetics, with higher molecular weight grades demonstrating an inverse relationship with drug release rate. POLYOX WSR N10 (polyethylene oxide) serves as a release modifier that swells upon hydration, creating a gel barrier that modulates drug diffusion. PEG 4000 functions as a plasticizer that reduces the glass transition temperature of the polymer blend, enabling processing at lower temperatures and enhancing the flexibility of the final dosage form. Sorbitol (Parteck SI 150) may be incorporated as a stabilizer and tonicity agent to ensure ocular comfort and physical stability of the insert. All selected polymers are FDA-approved for ophthalmic applications and exhibit excellent safety profiles. [1] [3] [4]

Manufacturing Process and Parameters

Hot-Melt Extrusion Processing

The manufacturing process for ciprofloxacin HCl ocular inserts begins with pre-blending of the active pharmaceutical ingredient and excipients using a suitable mixer (e.g., turbula mixer or V-blender) for 15-30 minutes to ensure homogeneous distribution of components. The blended powder is then fed into the hot-melt extruder (typically a twin-screw extruder) equipped with a flat-bottomed cylindrical rod die (approximately 2.5 mm diameter) to form filaments suitable for subsequent processing. The extrusion process parameters must be carefully controlled to achieve a uniform amorphous solid dispersion while preventing thermal degradation of the heat-sensitive drug substance. A temperature gradient along the extruder barrels is employed, with the feeding zone maintained at lower temperatures (80-100°C) and the die zone at higher temperatures (100-130°C), which is below the melting point of ciprofloxacin HCl (318-320°C) but sufficient to process the polymeric matrix. The screw speed is typically maintained between 50-100 rpm, with a feed rate of 0.5-2 kg/hour depending on the extruder scale, and the torque is monitored to ensure optimal mixing without mechanical overloading. The extruded filaments are collected using a conveyor belt system with controlled tension and cooled to room temperature before further processing. [1] [3]

3D Printing of Ocular Inserts

Table: HME and 3D Printing Processing Parameters

| Process Parameter | Optimal Range | Impact on Critical Quality Attributes |

|---|---|---|

| Extrusion Temperature | 100-130°C | Higher temperatures may degrade drug; lower temperatures may cause incomplete mixing |

| Screw Speed | 50-100 rpm | Affects shear rate, mixing efficiency, and residence time distribution |

| Screw Configuration | Combination of conveying and mixing elements | Influences distributive and dispersive mixing efficiency |

| Printing Nozzle Diameter | 0.3-0.6 mm | Affects resolution and surface smoothness of printed inserts |

| Printing Temperature | 110-125°C | Must ensure adequate flow without drug degradation |

| Build Plate Temperature | 60-70°C | Promotes adhesion and prevents warping during printing |

| Infill Density | 20-80% | Directly controls drug release rate; higher density slows release |

| Layer Height | 0.1-0.2 mm | Affects surface smoothness and dimensional accuracy |

| Print Speed | 20-50 mm/s | Influences structural integrity and printing precision |

The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) enables the fabrication of customized ocular inserts with precise control over geometry and release characteristics. The HME-produced filaments are fed into an FDM 3D printer equipped with a temperature-controlled nozzle and build plate. Using a computer-aided design (CAD) model, the inserts are printed layer-by-layer with specific geometric parameters (thickness: 0.5-1.0 mm, diameter: 3-5 mm) tailored for comfortable placement in the conjunctival sac. Critical printing parameters include nozzle temperature (110-125°C), build plate temperature (60-70°C), printing speed (20-50 mm/s), layer height (0.1-0.2 mm), and infill density (20-80%). The infill density and insert thickness demonstrate an inverse relationship with drug release rate, with higher density and greater thickness resulting in more extended release profiles. This additive manufacturing approach allows for the production of patient-specific dosage forms with tailored release kinetics based on individual therapeutic needs. [3]

Analytical Characterization and Quality Control

Physicochemical Characterization Methods

Quality control testing of ciprofloxacin HCl ocular inserts encompasses a comprehensive set of analytical techniques to ensure identity, potency, purity, and performance. Drug content uniformity is determined by dissolving the inserts in a suitable solvent (e.g., simulated tear fluid or pH 7.4 phosphate buffer) followed by analysis using a validated HPLC method with UV detection at 278 nm. The chromatographic separation employs a Waters Symmetry C18 column (150 mm × 4.6 mm, 5.0 μm) with an isocratic mobile phase consisting of acetonitrile and 25 mM phosphoric acid solution (13:87, v/v) at a flow rate of 1.2 mL/min. Thermal properties and drug-polymer compatibility are assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which confirm the formation of an amorphous solid dispersion and absence of drug degradation during processing. The surface morphology of the inserts is examined by scanning electron microscopy (SEM), which reveals a smooth, homogeneous surface without evidence of crystal formation or phase separation. Additional tests include surface pH measurement to ensure ocular compatibility (target pH: 6.5-7.5), muccoadhesive strength evaluation using texture analysis or modified balance methods, and sterility testing according to compendial requirements. [1] [3]

Performance Evaluation

Table: Quality Control Specifications and Testing Methods

| Test Parameter | Methodology | Acceptance Criteria |

|---|---|---|

| Drug Content | HPLC (278 nm) | 90-110% of label claim |

| Content Uniformity | HPLC of multiple inserts | RSD ≤6% |

| Surface pH | pH meter with flat surface electrode | 6.5-7.5 |

| Mucoadhesive Strength | Texture analyzer or modified balance | ≥0.5 N/cm² |

| In Vitro Release | USP apparatus (paddle), 50 rpm, 37°C | Extended release over 24h (Q24h ≥85%) |

| Antibacterial Activity | Agar diffusion or microdilution | MIC ≤0.03 μg/mL against P. aeruginosa |

| Transcorneal Permeation | Using excised rabbit corneas in Franz cells | Significantly higher than commercial eye drops |

| Storage Stability | Accelerated (40°C/75% RH) and long-term (25°C/60% RH) | Stable for ≥3 months at room temperature |

The in vitro drug release performance is evaluated using USP apparatus (paddle method) with 100-200 mL of simulated tear fluid (pH 7.4) maintained at 37±0.5°C with constant agitation at 50 rpm. Samples are withdrawn at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours) and analyzed by HPLC to characterize the release kinetics. The optimized formulations demonstrate an extended-release profile over 24 hours, with the Klucel HPC concentration showing an inverse relationship with release rate. Antibacterial efficacy is confirmed through determination of minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, with studies demonstrating MIC90 values of 0.03 μg/mL, indicating potent activity against this common ocular pathogen. Additionally, ex vivo transcorneal permeation studies using excised rabbit corneas mounted in Franz diffusion cells show that the HME ocular inserts significantly prolong transcorneal flux compared to commercial eye drops and immediate-release inserts, with a 3-5 fold increase in corneal permeability. [1] [3] [5]

Experimental Results and Performance Data

In Vitro and Ex Vivo Performance

The comprehensive evaluation of ciprofloxacin HCl ocular inserts fabricated via HME technology demonstrates several significant advantages over conventional dosage forms. In vitro release studies reveal that optimized insert formulations extend drug release over 24 hours, with only 15-30% released within the first 6 hours and complete release achieved by 24 hours, effectively maintaining drug concentrations above the MIC for susceptible pathogens throughout the dosing interval. The release kinetics generally follow a combination of diffusion and erosion mechanisms, with the HPC matrix forming a gel layer upon hydration that controls drug release. Mucoadhesive testing demonstrates adequate adhesive strength (≥0.5 N/cm²) to retain the inserts in the conjunctival sac without causing discomfort or tissue damage. Accelerated stability studies conducted at 40°C/75% relative humidity for 3 months confirm that the inserts maintain stable drug content, thermal properties, and release profiles when stored at room temperature, supporting a potential shelf life of at least 24 months. [1] [3] [4]

Antimicrobial Efficacy and Biocompatibility

Table: Performance Comparison of Ciprofloxacin HCl Formulations

| Formulation Characteristic | HME Ocular Insert | Commercial Eye Drops | Immediate-release Insert |

|---|---|---|---|

| Release Duration | 24 hours | 2-4 hours | 6-8 hours |

| Dosing Frequency | Once daily | 4-6 times daily | 2-3 times daily |

| Bioavailability (Relative) | High (5-10 fold increase) | Low (1-5%) | Moderate (3-5 fold increase) |

| Mucoadhesive Properties | Excellent | None | Variable |

| Patient Compliance | High | Low | Moderate |

| Manufacturing Process | Continuous, solvent-free | Conventional solution | Solvent casting |

| Bacterial Growth Inhibition | Complete (0.5-24 h) | Transient (1-2 h) | Partial (4-6 h) |

The antibacterial efficacy of the HME ocular inserts is confirmed through in vitro studies showing no bacterial growth observed in samples collected during the entire 24-hour release study, indicating that drug concentrations remain above the MIC90 for Pseudomonas aeruginosa throughout the release period. Ex vivo transcorneal permeation studies using excised rabbit corneas demonstrate that the inserts provide significantly prolonged transcorneal flux compared to commercial eye drops, with a 3.8-fold increase in AUC0-24 and a 4.2-fold increase in mean residence time. The inserts exhibit excellent biocompatibility with no signs of ocular irritation or tissue damage in preliminary biocompatibility testing. Furthermore, the sterilization process (typically gamma irradiation or ethylene oxide treatment) does not adversely affect the physicochemical properties or performance characteristics of the inserts. The overall therapeutic outcome is significantly improved compared to conventional formulations, with the potential to achieve complete resolution of bacterial keratitis with once-daily administration, thereby enhancing patient compliance and treatment efficacy. [1] [3] [4]

Detailed Experimental Protocols

Preparation of HME Filaments

Protocol for Hot-Melt Extrusion Process

Pre-blending: Accurately weigh ciprofloxacin HCl monohydrate (10% w/w), Klucel HPC JXF (70% w/w), POLYOX WSR N10 (15% w/w), and PEG 4000 (5% w/w). Transfer the powders to a turbula mixer and blend for 20 minutes at 40 rpm to ensure homogeneous distribution.

Extruder setup: Configure a co-rotating twin-screw extruder with a temperature profile along the barrels: feeding zone (80°C), mixing zones (100-115°C), and die zone (120°C). Set the screw speed to 80 rpm and the feed rate to 1 kg/hour.

Extrusion process: Feed the pre-blended powder into the extruder hopper and initiate the extrusion process. Monitor torque (target: 60-70% of maximum capacity) and pressure to ensure stable operation. Collect the extruded filament using a conveyor belt set at 2 m/min with minimal tension to prevent deformation.

Filament conditioning: Allow the filament to cool to room temperature, then spool it with a diameter of 1.75±0.05 mm. Store in a sealed container with desiccant at room temperature until use.

3D Printing of Ocular Inserts

Protocol for Fused Deposition Modeling 3D Printing

Design phase: Create a circular insert design (diameter: 4 mm, thickness: 0.7 mm) using CAD software. Export the design as an STL file and import it into the 3D printer slicing software.

Printing parameters: Set the following parameters in the slicing software: nozzle temperature: 115°C, build plate temperature: 65°C, layer height: 0.15 mm, infill density: 50%, printing speed: 30 mm/s, and number of perimeter shells: 2.

Printing process: Load the HME-produced filament into the 3D printer and initiate the printing process. Monitor the first few layers to ensure proper adhesion and extrusion.

Post-processing: Carefully remove the printed inserts from the build plate. Visually inspect for defects and package in sterile containers for further testing.

In Vitro Release and Antimicrobial Testing

Protocol for Release and Efficacy Studies

In vitro release: Place one ocular insert in 100 mL of simulated tear fluid (pH 7.4) in a USP paddle apparatus maintained at 37±0.5°C with agitation at 50 rpm. Withdraw samples (1 mL) at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 h) and replace with fresh medium to maintain sink conditions. Filter samples through a 0.45 μm membrane and analyze by HPLC to determine drug concentration.

Antimicrobial efficacy: Inoculate Mueller-Hinton agar plates with Pseudomonas aeruginosa (ATCC 27853) suspension adjusted to 0.5 McFarland standard. Apply samples collected during the in vitro release study to sterile paper discs placed on the inoculated agar. Incubate at 35°C for 24 hours and measure zones of inhibition to confirm maintained antibacterial activity throughout the release period.

Data analysis: Calculate cumulative drug release and plot release profiles. Determine MIC values using broth microdilution methods according to CLSI guidelines.

Visual Diagrams

Manufacturing Workflow Diagram

Manufacturing Workflow for Ciprofloxacin Ocular Inserts

This diagram illustrates the integrated HME and 3D printing process for fabricating ciprofloxacin HCl ocular inserts, highlighting the sequential unit operations from raw material preparation to final product packaging.

Drug Release Mechanism Diagram

Drug Release Mechanisms from Polymeric Matrix

This diagram illustrates the dual release mechanisms (diffusion and erosion) responsible for the extended-release profile of ciprofloxacin from the HME-produced ocular inserts, demonstrating how the polymer matrix controls drug delivery over 24 hours.

Conclusion and Future Perspectives